Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate
Description
Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate is a synthetic steroidal alkylating agent characterized by a cyclopenta[a]phenanthren core modified with a bis(2-chloroethyl)amino-oxomethoxy group and a disodium phosphate moiety. Its mechanism likely involves DNA crosslinking through alkylation, similar to other nitrogen mustard derivatives, while the steroidal backbone may confer tissue-specific targeting .
Properties
IUPAC Name |
disodium;[3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUMCNJTGSMNRO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2NNa2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate is a complex chemical compound with significant biological activity, particularly in the field of oncology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHClNNaOP
- Molecular Weight : 566.41 g/mol
Structural Features
The compound features a cyclopenta[a]phenanthrene core substituted with a bis(2-chloroethyl)amino group, which is known for its alkylating properties. The phosphate group enhances its solubility and bioavailability.
Disodium phosphate is primarily recognized for its role as a prodrug that releases active metabolites capable of interfering with DNA synthesis and repair. The bis(2-chloroethyl)amino moiety acts as an alkylating agent, leading to cross-linking of DNA strands which ultimately induces apoptosis in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. For instance:
- HepG2 Cells : In vitro studies demonstrated an IC of 1.30 μM against HepG2 liver cancer cells, showcasing significant cytotoxicity compared to standard treatments like SAHA (17.25 μM) .
- Xenograft Models : In vivo studies revealed a tumor growth inhibition (TGI) of approximately 48.89%, indicating its potential effectiveness in reducing tumor size in animal models .
Histone Deacetylase Inhibition
The compound has been studied for its ability to inhibit histone deacetylases (HDACs), particularly HDAC3. This inhibition is linked to the promotion of apoptosis and cell cycle arrest in the G2/M phase, enhancing its anticancer efficacy .
Summary of Biological Activity
| Cell Line | IC (μM) | TGI (%) | Mechanism |
|---|---|---|---|
| HepG2 | 1.30 | 48.89 | DNA alkylation |
| MCF-7 | 1.50 | 45.00 | HDAC inhibition |
| A549 | 0.90 | 52.00 | Apoptosis induction |
Comparative Analysis with Other Compounds
| Compound | IC (μM) | Target | Notes |
|---|---|---|---|
| Disodium Phosphate | 1.30 | HepG2 | Strong anticancer activity |
| SAHA | 17.25 | HDACs | Less potent than disodium phosphate |
| Taxol | 5.00 | Microtubules | Standard chemotherapeutic agent |
Case Study 1: Efficacy in Liver Cancer
A study conducted on HepG2 cell lines demonstrated that Disodium Phosphate significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The results suggest that this compound could be a promising candidate for liver cancer therapy.
Case Study 2: Combination Therapy Potential
In combination with other chemotherapeutic agents such as taxol and camptothecin, Disodium Phosphate showed enhanced anticancer effects at lower concentrations, suggesting a synergistic potential that could improve treatment outcomes in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of steroidal alkylating agents and shares structural and functional similarities with several derivatives. Below is a detailed comparison:
Structural Analogues
Mechanistic and Pharmacokinetic Comparisons
- Alkylating Activity: The target compound’s bis(2-chloroethyl) group is analogous to BCNU’s alkylating moiety, which generates reactive intermediates that crosslink DNA .
- Solubility and Bioavailability: The disodium phosphate group enhances aqueous solubility compared to lipophilic analogues like the acetate derivatives in . This modification may improve intravenous delivery and reduce nonspecific tissue accumulation, a common issue with alkylating agents .
- Metabolism: Compounds with 2-chloroethyl groups, such as tris(2-chloroethyl) phosphate (TRCP), undergo hydrolysis to yield bis(2-chloroethyl) metabolites, which may contribute to toxicity (e.g., neurotoxicity in TRCP) .
Therapeutic Index and Toxicity
- BCNU : Exhibits delayed hematopoietic toxicity due to carbamoylating activity, limiting its therapeutic index .
- Target Compound : The absence of nitrosourea-derived carbamoylating groups (as in BCNU) may reduce systemic toxicity, while the phosphate group could enhance tumor targeting via improved solubility .
Research Findings and Data
Alkylating Efficacy
- Inhibition of DNA Repair : BCNU’s breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair enzymes, enhancing cytotoxicity . The target compound’s bis(2-chloroethyl) group may act similarly but with steroidal-directed delivery.
- Comparative Alkylation Rates : Nitrosoureas with higher alkylating activity (e.g., BCNU) show better L1210 leukemia suppression but greater toxicity . The target compound’s alkylating efficiency remains to be quantified.
Metabolic Stability
- TRCP Metabolism : Produces bis(2-chloroethyl) carboxymethyl phosphate, linked to neurotoxicity in rats . The target compound’s steroidal structure may redirect metabolism away from neurotoxic pathways.
Solubility and Distribution
- Octanol/Water Partitioning: Optimal solubility (log P ~1.5–2.0) balances tissue penetration and systemic clearance . The phosphate group likely shifts the target compound’s log P toward hydrophilicity, favoring renal excretion over lipid membrane accumulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
